molecular formula C11H11BrN2 B2657250 1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile CAS No. 1352754-20-1

1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile

Cat. No.: B2657250
CAS No.: 1352754-20-1
M. Wt: 251.127
InChI Key: JNXAGGHHMFBJMO-UHFFFAOYSA-N
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Description

1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile is an organic compound that features a brominated pyridine ring attached to a cyclopentanecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Bromo-pyridin-2-yl)-cyclopentanecarbonitrile is unique due to its specific structure, which combines a brominated pyridine ring with a cyclopentanecarbonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(5-bromopyridin-2-yl)cyclopentane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-9-3-4-10(14-7-9)11(8-13)5-1-2-6-11/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNXAGGHHMFBJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)C2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from (5-bromo-pyridin-2-yl)-acetonitrile and 1,4-dibromobutane following a procedure analogous to that described in Step 3 for Intermediate 4. Yield: 78% of theory; Mass spectrum (ESI+): m/z=251/253 (Br) [M+H]+.
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78%

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